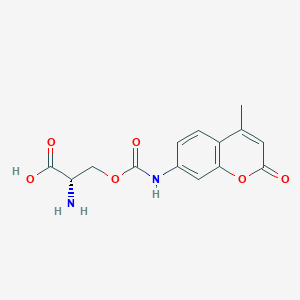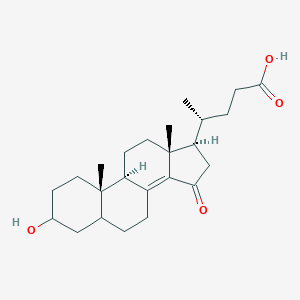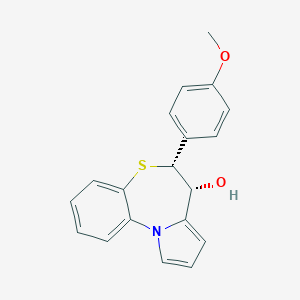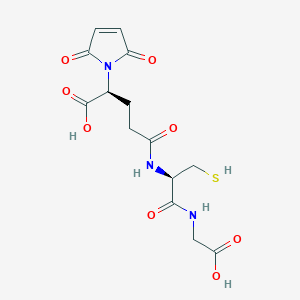![molecular formula C17H17ClN2O2S B238333 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for activating the NEDD8 protein. This protein is involved in the regulation of cell division and proliferation, and its activation is necessary for the proper functioning of these processes. By inhibiting the NEDD8-activating enzyme, this compound disrupts the normal functioning of these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by disrupting the normal functioning of cell division and proliferation processes. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and survival, leading to decreased cancer cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme. It has also been shown to be effective in a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to achieve consistent results due to variability in the sensitivity of different cancer cell lines to the compound. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. One area of interest is the development of new analogs of the compound that may have improved efficacy or specificity. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, as well as the potential use of the compound in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The process begins with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-acetylthiophenol. This compound is then reacted with 4-nitrophenylacetic acid to form the intermediate product, which is subsequently reduced to this compound using a palladium catalyst.
Applications De Recherche Scientifique
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell division and proliferation. By inhibiting this enzyme, this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C17H17ClN2O2S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-16(21)19-13-5-7-14(8-6-13)20-17(22)11-23-15-9-3-12(18)4-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
CQFYTEPRMYFPRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
